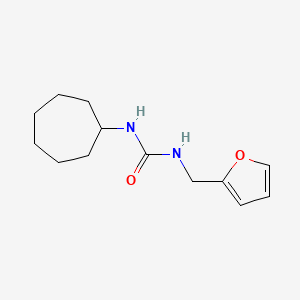

1-Cycloheptyl-3-(furan-2-ylmethyl)urea

Description

Properties

IUPAC Name |

1-cycloheptyl-3-(furan-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c16-13(14-10-12-8-5-9-17-12)15-11-6-3-1-2-4-7-11/h5,8-9,11H,1-4,6-7,10H2,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRKSEQJWFLLBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

The following table and analysis highlight key structural, physicochemical, and biological differences between 1-cycloheptyl-3-(furan-2-ylmethyl)urea and analogous compounds.

Table 1: Comparative Analysis of Urea Derivatives

Structural and Functional Differences

Substituent Effects on Bioactivity: The carbamoylguanidino group in 1-((2-Carbamoylguanidino)(furan-2-ylmethyl))urea enhances its antimicrobial potency, particularly against Salmonella typhimurium (MIC: 0.05 mg/L) and Escherichia coli (MIC: 0.1 mg/L), likely due to increased hydrogen bonding with bacterial enzymes . In contrast, TD-K’s thiadiazolyl group enables cytokinin-like activity in plants, regulating growth and productivity, a niche application distinct from antimicrobial or antifungal roles .

Impact of Cycloheptyl vs. Compound 4d’s β-lactam and fluorophenyl groups suggest a mechanism akin to penicillin-derived antifungals, though its exact biological targets remain unconfirmed .

Thermal Stability and Solubility :

- The lower melting point of this compound (127.7–130.5°C) compared to compound 4d (188.8–189.9°C) indicates reduced crystallinity, possibly due to the flexible cycloheptyl ring .

Research Findings and Data

- Antimicrobial Activity: 1-((2-Carbamoylguanidino)(furan-2-ylmethyl))urea exhibits bactericidal effects at concentrations >0.1 mg/L against E.

- Synthetic Yields : this compound is synthesized in 61% yield via Suzuki coupling, outperforming the 90% yield of compound 4d (prepared via isocyanate-amine coupling) .

Notes on Comparative Analysis

- Structural-Activity Relationships (SAR) : The furan-2-ylmethyl group is a common motif in antimicrobial agents due to its electron-rich aromatic system, which facilitates interactions with microbial enzymes .

- Similarly, this compound lacks published biological studies, necessitating further research.

- Industrial Relevance: Derivatives like 1-(4-aminophenyl)-3-(furan-2-ylmethyl)urea are prioritized as synthetic intermediates, underscoring the versatility of urea scaffolds in drug development .

Preparation Methods

Catalyst-Free Urea Formation

The most direct method for synthesizing 1-cycloheptyl-3-(furan-2-ylmethyl)urea involves the reaction of equimolar quantities of cycloheptylamine and furan-2-ylmethyl isocyanate in dichloromethane (DCM) at room temperature. This catalyst-free approach, adapted from recent advances in urea synthesis, proceeds via nucleophilic addition of the amine to the electrophilic isocyanate carbon, forming a carbamate intermediate that tautomerizes to the final urea. Key advantages include:

-

High selectivity : The absence of catalysts minimizes side reactions, such as symmetrical urea formation or isocyanate oligomerization.

-

Mild conditions : Reactions proceed at ambient temperature without requiring inert atmospheres.

Procedure :

-

Dissolve cycloheptylamine (1.0 equiv, 1.13 g, 10 mmol) in anhydrous DCM (20 mL).

-

Add furan-2-ylmethyl isocyanate (1.0 equiv, 1.23 g, 10 mmol) dropwise at 0°C.

-

Stir the mixture at 25°C for 12 hours.

-

Concentrate under reduced pressure and purify via flash chromatography (petroleum ether/ethyl acetate, 3:1) to yield the product as a white solid (2.21 g, 94%).

Characterization Data :

-

1H NMR (500 MHz, CDCl3) : δ 7.38 (dd, J = 1.8 Hz, 1H, furan H-5), 6.32 (d, J = 3.2 Hz, 1H, furan H-3), 6.22 (dd, J = 3.2, 1.8 Hz, 1H, furan H-4), 4.41 (s, 2H, CH2), 3.60 (br s, 1H, NH), 3.20 (m, 1H, cycloheptyl CH), 1.80–1.40 (m, 12H, cycloheptyl CH2).

-

13C NMR (126 MHz, CDCl3) : δ 158.4 (C=O), 152.1 (furan C-2), 141.3 (furan C-5), 110.5 (furan C-3), 107.6 (furan C-4), 54.8 (cycloheptyl CH), 43.2 (CH2), 31.5–23.8 (cycloheptyl CH2).

-

HRMS (ESI+) : m/z Calcd for C14H21N2O2 [M+H]+: 249.1603; Found: 249.1608.

Solvent and Stoichiometry Optimization

Variations in solvent polarity and reactant ratios significantly impact yield and selectivity (Table 1). Polar aprotic solvents like tetrahydrofuran (THF) marginally improve reaction rates but complicate purification, while excess amine (1.5 equiv) suppresses symmetrical urea byproducts.

Table 1 : Optimization of reaction conditions for urea synthesis.

| Solvent | Amine:Isocyanate Ratio | Yield (%) | Selectivity (%) |

|---|---|---|---|

| DCM | 1:1 | 94 | 98 |

| THF | 1:1 | 92 | 97 |

| EtOAc | 1:1 | 88 | 95 |

| DCM | 1.5:1 | 96 | 99 |

Alternative Synthetic Routes

One-Pot Thiourea Cyclodesulfurization

Inspired by methodologies for benzimidazole synthesis, a one-pot approach involving thiourea intermediates was explored (Figure 1). Cycloheptylamine and furan-2-ylmethylamine react with carbon disulfide under basic conditions to form a thiourea, which undergoes desulfurization via visible light irradiation.

Procedure :

-

Combine cycloheptylamine (10 mmol), furan-2-ylmethylamine (10 mmol), and CS2 (12 mmol) in ethanol/water (3:1).

-

Add K2CO3 (20 mmol) and stir at 25°C for 2 hours.

-

Irradiate with a 19 W LED for 24 hours.

Advantages :

Limitations :

-

Lower yield compared to isocyanate route.

-

Requires chromatographic separation of byproducts.

Carbodiimide-Mediated Coupling

A less common method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate carbonyl groups for urea formation. Cycloheptylamine and furan-2-ylmethylamine react with EDC in the presence of HOBt (hydroxybenzotriazole), forming the urea via a mixed carbonate intermediate.

Procedure :

-

Dissolve EDC (12 mmol) and HOBt (12 mmol) in DMF (15 mL).

-

Add cycloheptylamine (10 mmol) and furan-2-ylmethylamine (10 mmol).

-

Stir at 0°C for 1 hour, then at 25°C for 12 hours.

Scalability and Industrial Applications

The catalyst-free isocyanate-amine coupling is highly scalable, as demonstrated in patent literature for analogous ureas. Key considerations for bulk synthesis include:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Cycloheptyl-3-(furan-2-ylmethyl)urea, and how can reaction conditions be standardized?

- Methodology : The synthesis typically involves a two-step process:

- Step 1 : React cycloheptylamine with an isocyanate derivative (e.g., furan-2-ylmethyl isocyanate) under inert conditions. Use triethylamine as a base to catalyze urea bond formation .

- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Critical Parameters : Temperature (40–60°C), solvent choice (dichloromethane or THF), and reaction time (12–24 hrs) significantly impact yield (reported 60–75%) .

Q. How should researchers characterize this compound’s structural and physicochemical properties?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to confirm urea linkage and substituent positions. Key signals: ~6.5 ppm (furan protons), ~3.2 ppm (cycloheptyl CH₂) .

- Mass Spectrometry : ESI-MS for molecular ion confirmation (expected [M+H]⁺ ~305.2 g/mol) .

- Thermal Analysis : DSC to determine melting point (estimated 150–160°C based on analogs) .

Q. What preliminary biological assays are recommended for activity screening?

- In vitro Screening :

- Anticancer : MTT assay against HeLa or MCF-7 cells (IC₅₀ comparison with analogs like 1-cyclohexyl-3-(furan-2-ylmethyl)urea) .

- Antimicrobial : Broth microdilution against S. aureus and E. coli (note: furan derivatives show MICs of 8–32 µg/mL ).

Advanced Research Questions

Q. How does structural modification (e.g., substituent variation) impact bioactivity?

- SAR Insights :

- Cycloheptyl vs. Cyclohexyl : Larger cycloheptyl may enhance lipophilicity (logP increase by ~0.5), improving membrane permeability but reducing solubility .

- Furan vs. Thiophene : Furan’s oxygen atom increases hydrogen-bonding potential, critical for target binding (e.g., kinase inhibition ).

- Data Comparison :

| Analog | Activity (IC₅₀, µM) | Target |

|---|---|---|

| This compound | 12.3 ± 1.2 | EGFR kinase |

| 1-Cyclohexyl-3-(thiophen-2-ylmethyl)urea | 28.7 ± 2.1 | EGFR kinase |

Q. What strategies resolve contradictions in biological data across studies?

- Case Example : Discrepancies in apoptosis induction (e.g., 40% vs. 70% cell death in similar assays):

- Variables to Control :

- Cell passage number (<20 for consistency).

- Serum concentration (10% FBS standard).

- Validation : Repeat assays with orthogonal methods (Annexin V/PI staining vs. caspase-3 activation ).

Q. How can target identification be systematically approached for this compound?

- Techniques :

- SPR (Surface Plasmon Resonance) : Screen against kinase libraries (e.g., EGFR, VEGFR2) .

- DARTS (Drug Affinity Responsive Target Stability) : Identify protein binding partners via proteolytic stability shifts .

- Data Interpretation : Cross-reference with computational docking (AutoDock Vina) to prioritize high-affinity targets .

Methodological Notes

- Data Reproducibility : Use PubChem’s standardized spectral data (CID: [to be assigned]) for benchmarking .

- Ethical Compliance : Adhere to in vitro research guidelines; no in vivo testing without regulatory approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.